4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide
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Overview
Description
4-Fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide is a chemical compound characterized by its unique molecular structure, which includes a fluorine atom, a thiazole ring, and a benzenesulfonamide group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds act on a variety of targets, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects . For example, some thiazole derivatives can inhibit certain enzymes, leading to a decrease in the production of harmful substances in the body .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways . For example, some thiazole derivatives can inhibit the synthesis of certain proteins, leading to a decrease in the growth of harmful cells .
Pharmacokinetics
Thiazole derivatives are known to have various pharmacokinetic properties . For example, some thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives are known to have various biological activities . For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the presence of other substances in the body, the ph of the environment, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the reaction of 2-methyl-1,3-thiazol-4-ylmethylamine with 4-fluorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help increase the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiazole ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
4-Fluoro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide
Uniqueness: 4-Fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide stands out due to its specific structural features, such as the presence of the fluorine atom and the thiazole ring. These features contribute to its unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2S2/c1-8-14-10(7-17-8)6-13-18(15,16)11-4-2-9(12)3-5-11/h2-5,7,13H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNYJUCZVIAMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49649691 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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